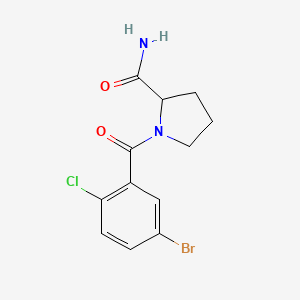
1-(5-Bromo-2-chlorobenzoyl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-2-chlorobenzoyl)pyrrolidine-2-carboxamide is a chemical compound characterized by the presence of a pyrrolidine ring attached to a benzoyl group substituted with bromine and chlorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Bromo-2-chlorobenzoyl)pyrrolidine-2-carboxamide typically involves the following steps:
Formation of the Benzoyl Intermediate: The starting material, 5-bromo-2-chlorobenzoic acid, is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Coupling with Pyrrolidine: The acid chloride is then reacted with pyrrolidine in the presence of a base such as triethylamine to form the benzoyl-pyrrolidine intermediate.
Amidation: The final step involves the amidation of the benzoyl-pyrrolidine intermediate with ammonia or an amine to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1-(5-Bromo-2-chlorobenzoyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, typically in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used for hydrolysis.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoyl-pyrrolidine derivatives, while hydrolysis can yield 5-bromo-2-chlorobenzoic acid and pyrrolidine-2-carboxamide.
Aplicaciones Científicas De Investigación
1-(5-Bromo-2-chlorobenzoyl)pyrrolidine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Research: It is used in studies to understand its interactions with biological macromolecules and its effects on cellular processes.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: It is used as a tool compound to probe biological pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 1-(5-Bromo-2-chlorobenzoyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents on the benzoyl group can enhance binding affinity and specificity to these targets. The pyrrolidine ring can contribute to the overall three-dimensional structure, influencing the compound’s binding mode and activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Bromo-2-chlorobenzoyl)pyrrolidine: Lacks the carboxamide group but shares the benzoyl-pyrrolidine core structure.
1-(5-Bromo-2-chlorobenzoyl)pyrrolidine-2-one: Contains a ketone group instead of a carboxamide group.
1-(5-Bromo-2-chlorobenzoyl)pyrrolidine-2,5-dione: Contains two carbonyl groups on the pyrrolidine ring.
Uniqueness
1-(5-Bromo-2-chlorobenzoyl)pyrrolidine-2-carboxamide is unique due to the presence of both the bromine and chlorine substituents on the benzoyl group and the carboxamide group on the pyrrolidine ring. This combination of functional groups can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H12BrClN2O2 |
|---|---|
Peso molecular |
331.59 g/mol |
Nombre IUPAC |
1-(5-bromo-2-chlorobenzoyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H12BrClN2O2/c13-7-3-4-9(14)8(6-7)12(18)16-5-1-2-10(16)11(15)17/h3-4,6,10H,1-2,5H2,(H2,15,17) |
Clave InChI |
GORIYAKFDLQRMF-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C(=O)C2=C(C=CC(=C2)Br)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


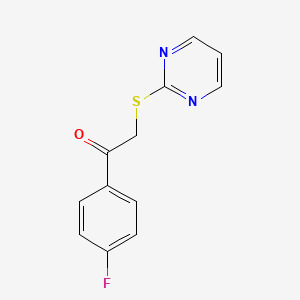
![7-Methyl-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14912827.png)
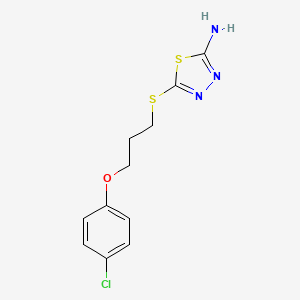
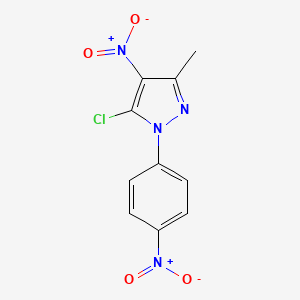

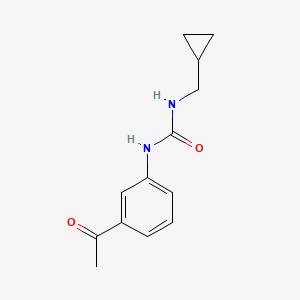

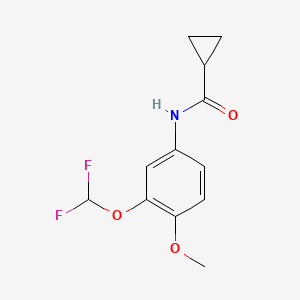

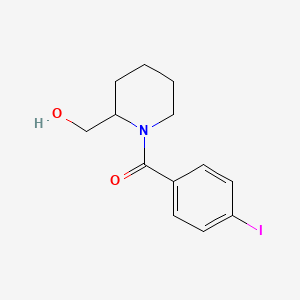

![3-Methyl-4,5-dihydrocyclopenta[c]pyrazol-6(2H)-one](/img/structure/B14912893.png)
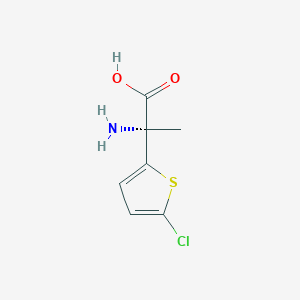
![2-[4-(2-methylpropyl)phenyl]-N-{4-[(E)-2-phenylethenyl]phenyl}propanamide](/img/structure/B14912919.png)
